N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide is a benzamide derivative characterized by a 2-chloro-6-fluorophenyl group linked via an amide bond to a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl moiety. The spirocyclic ether system introduces structural rigidity, which may enhance metabolic stability and influence physicochemical properties such as lipophilicity and solubility.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c16-11-4-3-5-12(17)13(11)14(19)18-8-10-9-20-15(21-10)6-1-2-7-15/h3-5,10H,1-2,6-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEHQBPCWVNHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spiro Ring Formation
Spirocyclic ethers are typically synthesized via intramolecular cyclization of diols or epoxides. Patent CN113214290A outlines a method for analogous spirocyclic amines using chloroacetyl chloride and catalytic hydrogenation. Adapting this approach:
Step 1: Acylation of 3-((Benzylamino)methyl)oxetane-3-ol
Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane and triethylamine yields N-benzyl-2-chloroacetamide intermediate. Triethylamine neutralizes HCl, driving the reaction to completion.
Step 2: Base-Induced Cyclization
Treatment with sodium hydride in tetrahydrofuran (THF) induces dehydrohalogenation, forming the spirocyclic lactam. The reaction proceeds via intramolecular nucleophilic attack, with yields exceeding 65% under inert conditions.
Step 3: Reduction of Lactam to Amine
Lithium aluminum hydride (LiAlH4) reduces the lactam to the corresponding amine. Critical parameters include temperature control (−10°C to 0°C) and gradual quenching to prevent over-reduction.
Step 4: Deprotection via Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) catalyzes hydrogenolysis of the benzyl group, yielding 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine. Hydrogen pressure (1–3 atm) and methanol solvent optimize debenzylation efficiency.
Alternative Route: Spiroketal Formation
PubChem entries for 1,6-dioxaspiro[4.4]nonane-2,7-dione suggest ketone-based cyclization. Condensation of 1,4-cyclohexanedione with ethylene glycol under acidic conditions (p-toluenesulfonic acid) forms the spiroketal, though subsequent functionalization to the amine requires additional steps.
Synthesis of 2-Chloro-6-fluorobenzoyl Chloride
Direct Chlorination of Benzoic Acid
Patent CN106946726A details a protocol for aromatic acyl chlorides:
- Nitration and Reduction : Para-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by catalytic hydrogenation to the amine.
- Halogenation : Electrophilic chlorination using Cl₂/FeCl₃ at 50°C introduces chlorine at the 2-position, while fluorination employs KF in dimethylformamide (DMF).
Amide Coupling: Final Step Synthesis
Schotten-Baumann Reaction
Combining 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with 2-chloro-6-fluorobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) facilitates interfacial amide formation. Triethylamine scavenges HCl, enhancing reaction efficiency.
Coupling Reagent-Mediated Synthesis
For moisture-sensitive intermediates, carbodiimides (e.g., EDCl/HOBt) in THF promote amide bond formation at 0–25°C. Yields improve with 1.2 equivalents of acyl chloride and 4Å molecular sieves to absorb water.
Optimization and Challenges
Reaction Monitoring and Purification
Scalability and Industrial Adaptation
- Continuous Flow Systems : Microreactors enhance heat transfer during exothermic steps (e.g., LiAlH4 reduction).
- Cost Analysis : Triphosgene and Pd/C account for 60% of raw material costs, necessitating catalyst recycling.
Data Table 1: Summary of Key Synthetic Steps
Data Table 2: Comparative Analysis of Amidation Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Rapid, low cost | Biphasic system, emulsion issues | 70 |
| EDCl/HOBt | High purity, mild conditions | Costly reagents, moisture-sensitive | 78 |
| Triphosgene-mediated | Scalable, minimal byproducts | Toxicity concerns | 85 |
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzamide ring.
Oxidation and Reduction: The spirocyclic structure can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different spirocyclic derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways depend on the specific application, but it may involve modulation of signaling pathways, induction of apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally related benzamides and spirocyclic derivatives:
Key Observations:
- Halogen Substitution: The 2-chloro-6-fluoro configuration on the benzamide ring is shared with diflubenzuron and fluazuron, which are pesticidal urea derivatives. This pattern is known to enhance binding to biological targets (e.g., insect chitin synthase) through electronegative effects . However, the target compound lacks the urea bridge, suggesting a different mechanism of action.
- Spirocyclic Framework: The 1,4-dioxaspiro[4.4]nonane group distinguishes the target compound from linear benzamides. Similar spiro structures in biolubricants demonstrate improved thermal and oxidative stability due to restricted molecular motion .
- Functional Group Diversity: Unlike urea-based pesticides (e.g., diflubenzuron) or cyano/hydroxy-substituted pharmaceuticals (e.g., compound 13l), the target compound’s simplicity (amide + spiroether) may prioritize passive diffusion or membrane permeability in biological systems.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Chemical Structure and Properties
The compound features a dioxaspiro ring and a benzamide moiety , characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H25ClF2N2O3 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 941914-72-3 |
The presence of chloro and fluoro substituents enhances its reactivity and potential biological interactions, making it a candidate for various pharmacological studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : It may interact with receptors linked to various signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties, making it relevant in treating infections.
3.1 Anticancer Properties
Several studies have explored the anticancer potential of similar compounds within the same structural class. For instance:
- In vitro studies demonstrated that compounds with similar dioxaspiro structures exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(1,4-dioxaspiro[4.4]nonan...) | MCF-7 | 27.3 |
| N-(1,4-dioxaspiro[4.4]nonan...) | HCT-116 | 6.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
3.2 Antimicrobial Effects
The antimicrobial activity of this compound has been investigated:
- Bacterial Inhibition : Studies indicate effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound using multi-step organic reactions involving the formation of the spirocyclic intermediate followed by benzoylation. The synthesized compound was evaluated for its biological activity against various cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the benzamide moiety significantly influenced the compound's potency against cancer cells. Variations in halogen substitution patterns were found to enhance cytotoxicity.
5. Future Directions
Further research is warranted to explore:
- In vivo efficacy : Conducting animal studies to assess the therapeutic potential and safety profile of the compound.
- Mechanistic studies : Elucidating the precise molecular targets and pathways involved in its biological activity.
Q & A
Basic: What are the standard synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide?
The synthesis typically involves two key steps: (1) formation of the 1,4-dioxaspiro[4.4]nonane ring system and (2) subsequent coupling with 2-chloro-6-fluorobenzoyl chloride. The spiroketal core is synthesized via acid-catalyzed cyclization of a diol precursor (e.g., cyclopentanol derivatives) with ketones or aldehydes under Dean-Stark conditions to remove water . The benzamide group is introduced via nucleophilic substitution or amide coupling, often using coupling agents like EDC/HOBt in anhydrous DMF. Yield optimization requires strict control of reaction time (2–4 hours) and temperature (40–60°C) to avoid side reactions such as polymerization .
Basic: Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves spiroketal conformation and hydrogen-bonding patterns (e.g., C=O···H–N interactions in the benzamide moiety) .
- NMR spectroscopy : and NMR confirm regioselectivity of substituents (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.1024) .
Basic: What are the key physicochemical properties relevant to its handling in research?
- Molecular weight : 355.8 g/mol (calculated from CHClFNO) .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Stability : Degrades under strong acidic/basic conditions; store at –20°C under inert atmosphere .
Advanced: How can reaction yields be optimized during spiroketal formation?
Polymerization is a major side reaction. Mitigation strategies include:
- Temperature control : Maintain ≤40°C during cyclization to suppress exothermic polymerization .
- Solvent selection : Use high-boiling solvents (e.g., toluene) to facilitate azeotropic water removal and improve cyclization efficiency .
- Catalyst screening : p-TsOH (0.5–1 mol%) outperforms HSO in reducing reaction time from 12 to 4 hours .
Advanced: What methodologies are used to identify biological targets of this compound?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized enzymes (e.g., kinases or proteases) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, K) for target-ligand interactions .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .
Advanced: How does the spiroketal conformation influence bioactivity?
The chair-chair conformation of the 1,4-dioxaspiro[4.4]nonane ring minimizes steric strain, enabling optimal positioning of the benzamide group for target binding. X-ray data reveal that substituents at C2 (e.g., methyl groups) enhance rigidity, improving binding affinity by 3–5 fold compared to flexible analogs . Hydrogen-bonding interactions between the benzamide carbonyl and active-site residues (e.g., His229 in kinase targets) are critical for inhibitory activity .
Advanced: How to resolve contradictions in reported solubility or bioactivity data?
- Solubility discrepancies : Use standardized protocols (e.g., shake-flask method with HPLC quantification) to eliminate variability from solvent purity or temperature fluctuations .
- Bioactivity variability : Validate cell-line authenticity (STR profiling) and use internal controls (e.g., staurosporine for kinase inhibition assays) .
Advanced: What strategies are employed to study structure-activity relationships (SAR)?
- Substituent scanning : Replace the 2-chloro-6-fluoro group with electron-withdrawing (e.g., –NO) or donating (–OCH) groups to modulate electronic effects on binding .
- Spiroketal ring expansion : Synthesize 1,4-dioxaspiro[4.5]decane analogs to assess ring size impact on pharmacokinetics (e.g., logP, metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
